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molecular formula C7H10O3 B1294483 Triacetylmethane CAS No. 815-68-9

Triacetylmethane

Cat. No. B1294483
M. Wt: 142.15 g/mol
InChI Key: AUZFRUHVDNDVJI-UHFFFAOYSA-N
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Patent
US03947488

Procedure details

Gaseous acetyl fluoride is bubbled into a suspension of 30.0 g. (0.1 mole) of the thallous salt of acetylacetone in 150 ml. of dry tetrahydrofuran, under nitrogen, at a rate of 3.0 cc./minute for a total of 30 minutes. After filtration through Celite, the solution is concentrated and the residue distilled to give 13.5 g. (96%), b.p. 90°-95°/1.0 mm.
[Compound]
Name
thallous salt
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[O:8]1CC[CH2:10][CH2:9]1>>[C:1]([CH:4]([C:9](=[O:8])[CH3:10])[C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2]

Inputs

Step One
Name
thallous salt
Quantity
0.1 mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Gaseous acetyl fluoride is bubbled into a suspension of 30.0 g
CUSTOM
Type
CUSTOM
Details
for a total of 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
After filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled
CUSTOM
Type
CUSTOM
Details
to give 13.5 g

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C(C(C)=O)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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